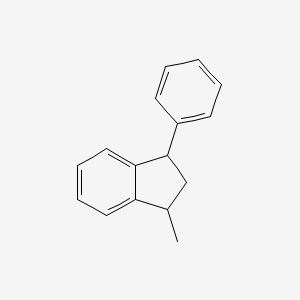

1-Methyl-3-phenylindan

Descripción

Contextualization within the Chemistry of Indan (B1671822) Compounds

1-Methyl-3-phenylindan belongs to the indan family, a class of organic compounds characterized by a bicyclic structure where a benzene (B151609) ring is fused to a five-membered cyclopentane (B165970) ring. ontosight.ai This core structure, known as indan or hydrindene, is the foundation for a wide array of derivatives. ontosight.ai These compounds are found in various fields, including pharmaceuticals and materials science, where the rigid, fused-ring system imparts unique properties. ontosight.ai

The identity and properties of an indan derivative are determined by the nature and position of the substituent groups attached to the indan skeleton. In the case of this compound, a methyl group is attached at the first position and a phenyl group at the third position of the cyclopentane ring. ontosight.ai Its formal IUPAC name is 1-methyl-3-phenyl-2,3-dihydro-1H-indene. nih.gov Research often distinguishes between the cis and trans isomers, which describe the relative spatial orientation of the methyl and phenyl groups. ontosight.aiontosight.ai This stereochemistry is crucial as it influences the molecule's physical, chemical, and biological properties. ontosight.ai

Overview of Scholarly Research Trajectories on this compound

The scholarly investigation of this compound began with its identification as a key component in the dimerization of styrene (B11656). Early studies in the mid-20th century established that reacting monomeric styrene with aqueous sulfuric acid produced a mixture of dimers, including the unsaturated linear dimer (1,3-diphenyl-1-butene) and the saturated cyclic dimer, this compound. acs.orgpublish.csiro.au A significant focus of this early research was the definitive confirmation of the 1-methyl-3-phenylindane structure, which was achieved through studies of its oxidation products. acs.orgresearchgate.net

Following its structural elucidation, research shifted towards understanding its chemical reactivity. A notable study in 1951 detailed the sulfonation of 1-methyl-3-phenylindane, exploring the reaction conditions and the isolation of various isomeric monosulfonates. acs.org This line of inquiry demonstrated an interest in functionalizing the molecule, potentially for applications in surface-active agents. acs.org

More contemporary research has situated this compound within the context of polymer chemistry and reaction mechanisms. For instance, studies on the cationic oligomerization of styrene dimers have identified this compound as a key cyclization product. acs.org Research has shown that the proportion of this compound formed can be influenced by reaction conditions such as temperature. acs.org Another distinct research trajectory has explored the environmental fate of styrene-based materials, revealing that this compound can be degraded by certain microorganisms, such as Alcaligenes sp. 559, which can utilize related styrene dimers as a carbon source. tandfonline.com

Detailed Research Findings

Academic literature provides specific details on the synthesis, properties, and reactions of this compound.

Physicochemical Properties

A collection of physical and chemical data for this compound has been reported across various chemical databases and publications. These properties are essential for its identification and for predicting its behavior in chemical reactions.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C16H16 | nih.gov |

| Molar Mass | 208.30 g/mol | nih.gov |

| Boiling Point | 312.9°C at 760 mmHg | |

| 168–169°C at 16 mmHg | orgsyn.org | |

| Density | 1.027 g/cm³ | |

| Refractive Index (n20D) | 1.581 | |

| 1.5811 ± 0.0005 | orgsyn.org | |

| Flash Point | 148.1°C | |

| CAS Number | 6416-39-3 | nih.gov |

Synthesis and Structural Elucidation

The most well-documented synthesis of this compound is through the acid-catalyzed dimerization of styrene. orgsyn.org A detailed procedure published in Organic Syntheses involves vigorously stirring styrene with an aqueous solution of sulfuric acid under reflux for an extended period. orgsyn.org The reaction mechanism involves the protonation of a styrene molecule to form a carbocation, which then attacks a second styrene molecule. The resulting dimer can then undergo an intramolecular Friedel-Crafts alkylation to form the cyclic indan structure. The yield for this procedure is reported to be in the range of 77–81%. orgsyn.org

Early structural confirmation was a significant research achievement. In 1950, Spoerri and Rosen provided evidence for the 1-methyl-3-phenylindane structure by studying its oxidation products, which helped to distinguish it from other possible isomeric structures. acs.orgresearchgate.net

Chemical Reactivity and Analysis

The reactivity of this compound has been explored, particularly through sulfonation. Using chlorosulfonic acid, researchers were able to sulfonate the hydrocarbon, leading to the formation of three isomeric monosulfonic acids that were successfully isolated. acs.org This work highlighted the challenges in separating the resulting isomers and characterized the derivatives formed. acs.org

In the field of polymer chemistry, the formation of this compound is a key feature in the cationic oligomerization of trans-1,3-diphenyl-1-butene (a linear styrene dimer). acs.org Stopped-flow spectroscopic studies have shown that the intermediate distyryl cation can cyclize to form this compound. acs.org

Spectroscopic analysis is crucial for identifying the compound. The National Institute of Standards and Technology (NIST) provides reference infrared (IR) spectroscopy data for this compound, which serves as a standard for its characterization. nist.gov

Microbial Degradation

Research into the biodegradability of plastic-related compounds has shown that this compound is susceptible to microbial action. A study on the degradation of styrene oligomers found that the bacterium Alcaligenes sp. 559 could degrade the cyclic dimer (1-methyl-3-phenylindane) when also provided with the unsaturated dimer (1,3-diphenyl-1-butene) as a carbon source. tandfonline.com This finding is significant for understanding the environmental persistence of such aromatic hydrocarbons. tandfonline.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-methyl-3-phenyl-2,3-dihydro-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16/c1-12-11-16(13-7-3-2-4-8-13)15-10-6-5-9-14(12)15/h2-10,12,16H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHIDJKSBZPNVKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2=CC=CC=C12)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70982667 | |

| Record name | 1-Methyl-3-phenyl-2,3-dihydro-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70982667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6416-39-3 | |

| Record name | 2,3-Dihydro-1-methyl-3-phenyl-1H-indene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6416-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-3-phenylindane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006416393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-3-phenyl-2,3-dihydro-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70982667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-3-phenylindan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.477 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Methyl 3 Phenylindan and Its Analogs

Classical Organic Synthesis Routes

Traditional methods for synthesizing 1-methyl-3-phenylindan have laid the groundwork for more advanced techniques. These classical routes often involve cyclization and dimerization reactions, which are fundamental processes in organic synthesis.

Cyclization Reactions in this compound Formation

Cyclization reactions are a cornerstone in the synthesis of cyclic compounds like this compound. One established method involves the intramolecular Friedel-Crafts cyclialkylation of specific alcohol precursors. grafiati.comsemanticscholar.org For instance, the treatment of certain diphenyl- and triphenyl-alkanols with strong acids such as sulfuric acid (H₂SO₄), phosphoric acid (H₃PO₄), or Lewis acids like aluminum chloride (AlCl₃) can yield various substituted phenylindanes. semanticscholar.org The reaction proceeds through a carbocation intermediate, leading to the formation of the five-membered ring fused to the aromatic ring. The choice of catalyst and reaction conditions can influence the product distribution and yield. semanticscholar.org

Another approach involves the cyclization of arylpropionic acids or their derivatives. beilstein-journals.org While this method is more commonly used for the synthesis of indanones, modifications can lead to the formation of the indane skeleton.

Dimerization Approaches to this compound

Dimerization of α-methylstyrene is a well-documented route to a related compound, 1,1,3-trimethyl-3-phenylindane. google.com This reaction is typically catalyzed by acids. The mechanism involves the protonation of α-methylstyrene to form a carbocation, which then attacks a second molecule of α-methylstyrene. Subsequent intramolecular cyclization and rearrangement lead to the formation of the saturated indane dimer. google.com While this method directly produces a trimethylated analog, it highlights a classical strategy that could be adapted for the synthesis of this compound by using different starting materials. For example, the dimerization of styrene (B11656) under specific acidic conditions can produce 1-methyl-3-phenylindane. orgsyn.org

Modern Catalytic Strategies in this compound Synthesis

Contemporary synthetic methods leverage the power of catalysis to achieve higher efficiency, selectivity, and milder reaction conditions compared to classical routes.

Acid-Catalyzed Cyclialkylation and Dimerization Studies

Modern advancements in acid catalysis have refined the cyclialkylation and dimerization approaches. The use of solid acid catalysts, such as zeolites and clays, offers advantages like easier separation and recyclability. google.comresearchgate.net For instance, iron(III)-exchanged zeolite-Y has been shown to quantitatively convert the linear dimer of α-methylstyrene to the cyclic dimer, this compound. researchgate.net Studies have shown that the strength of the acid sites and the porous structure of heterogeneous catalysts are crucial in determining the selectivity for the desired cyclic dimer. researchgate.net Superacid-promoted reactions, using reagents like trifluoromethanesulfonic acid (TfOH), have also been explored for the synthesis of indanones from cinnamate (B1238496) esters, which could potentially be reduced to form the indane core. thieme-connect.com

| Catalyst | Starting Material | Product | Key Findings | Reference |

| Sulfuric Acid | Styrene | 1-Methyl-3-phenylindane | Effective for dimerization and cyclization, but requires careful control to minimize polymer formation. | orgsyn.org |

| Iron(III)-exchanged Zeolite-Y | Linear dimer of α-methylstyrene | This compound | Quantitative conversion to the cyclic dimer. | researchgate.net |

| Sulfuric Acid / Silicophosphate | α-Methylstyrene | 1,1,3-Trimethyl-3-phenylindane | High selectivity for the cyclic dimer. | researchgate.net |

| Montmorillonite Clay | α-Methylstyrene | Phenylindanes | Catalytic amounts are effective. | google.com |

Palladium-Catalyzed Reaction Pathways for Indanone Precursors

Palladium catalysis has emerged as a powerful tool for the synthesis of indanones, which are key precursors to this compound via reduction of the keto group. Palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides is a notable method for preparing indanones in good to excellent yields. acs.org This reaction involves the oxidative addition of the aryl iodide to a palladium(0) complex, followed by carbon monoxide insertion and subsequent intramolecular acylpalladation. acs.org

Another innovative approach is the palladium-catalyzed annulation of o-bromobenzaldehydes with norbornene derivatives, which directly establishes the indanone skeleton via C-H activation of the aldehyde group under mild conditions. nih.govrsc.org Furthermore, palladium-catalyzed intramolecular reductive Heck reactions of ortho-substituted chalcones provide an efficient route to 3-substituted indanones. researchgate.netresearchgate.net These methods are attractive as they often proceed under neutral or mildly basic conditions, tolerating a wider range of functional groups compared to strong acid-catalyzed methods. researchgate.net

| Reaction Type | Catalyst System | Starting Materials | Product | Key Features | Reference |

| Carbonylative Cyclization | Pd(OAc)₂ / Pyridine / n-Bu₄NCl | Unsaturated Aryl Iodides | Indanones | Good to excellent yields, effective for terminal olefins. | acs.org |

| Annulation | Palladium catalyst | o-Bromobenzaldehydes and Norbornene derivatives | Indanone derivatives | Direct C-H activation of the aldehyde group. | nih.gov |

| Intramolecular Reductive Heck | Palladium complexes with chiral ligands | ortho-Substituted Chalcones | 3-Phenylindan-1-one | Can be rendered enantioselective. | researchgate.net |

Enantioselective and Diastereoselective Synthesis of this compound Stereoisomers

The synthesis of specific stereoisomers of this compound presents a significant challenge due to the presence of two chiral centers. Enantioselective and diastereoselective methods are crucial for accessing optically pure forms of this compound, which is often a requirement for pharmaceutical applications.

The development of asymmetric catalytic systems has enabled the enantioselective synthesis of indanone precursors. For example, the intramolecular reductive Heck reaction of ortho-substituted chalcones can be made enantioselective by using palladium complexes with chiral bisphosphine ligands like (R)-BINAP, achieving high enantiomeric excess. researchgate.netresearchgate.net Rhodium-catalyzed asymmetric cyclization of pinacolborane chalcone (B49325) derivatives using chiral ligands such as (R)-MonoPhos® also yields chiral 3-aryl-1-indanones with high enantioselectivity. beilstein-journals.org Once the chiral indanone is obtained, stereoselective reduction of the ketone can lead to the desired diastereomer of this compound.

Diastereoselective synthesis can be achieved by controlling the approach of a reagent to a chiral molecule. While specific studies on the diastereoselective synthesis of this compound are not extensively detailed in the provided results, general principles of diastereoselective reactions, such as substrate-controlled or reagent-controlled methods, would be applicable. nih.govrsc.orgresearchgate.net For instance, the reduction of a chiral indanone precursor could be influenced by the existing stereocenter to favor the formation of one diastereomer over the other.

| Approach | Catalytic System / Method | Precursor | Product | Key Outcome | Reference |

| Enantioselective Reductive Heck | Pd complexes with chiral ligands (e.g., (R)-BINAP) | ortho-Substituted Chalcones | Enantiomerically enriched 3-phenylindan-1-one | Up to 83% enantiomeric excess. | researchgate.net |

| Enantioselective Cyclization | Rhodium catalyst with (R)-MonoPhos® | Pinacolborane chalcone derivatives | Chiral 3-aryl-1-indanones | Up to 95% enantiomeric excess. | beilstein-journals.org |

Chiral Auxiliary Approaches in Indane Synthesis

The use of chiral auxiliaries represents a powerful and well-established strategy for achieving stereocontrol in the synthesis of complex molecules, including the indane framework. wikipedia.orgsigmaaldrich.com This approach involves the temporary attachment of a chiral molecule to an achiral substrate, which then directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is cleaved, ideally to be recovered and reused. wikipedia.org

A notable application of this methodology in the synthesis of chiral indane derivatives involves the use of (R)-phenylglycine amide as a chiral auxiliary. This approach has been successfully employed in the asymmetric synthesis of (S)-1-aminoindane. The key step in this synthesis is the diastereoselective heterogeneous metal-catalyzed reduction of a ketimine formed from 1-indanone (B140024) and the chiral auxiliary. researchgate.net Optimization of this hydrogenation step, including the choice of metal catalyst and solvent, allows for high diastereoselectivity. Subsequent non-reductive removal of the (R)-phenylglycine amide auxiliary yields the target (S)-1-aminoindane with a high enantiomeric excess. researchgate.net

Another versatile chiral auxiliary employed in asymmetric synthesis is camphorsultam. This auxiliary has demonstrated considerable success in directing various chemical transformations, including Michael additions. wikipedia.org While direct examples of its application in the synthesis of this compound are not extensively detailed in the provided context, its utility in controlling stereochemistry in related systems suggests its potential applicability. For instance, camphorsultam has been used to achieve high diastereoselectivity in the Michael addition of thiols to N-methacryloylcamphorsultam. wikipedia.org This principle of using a rigid, chiral scaffold to control the approach of a reactant to a prochiral center is central to chiral auxiliary-based synthesis and is applicable to the construction of the chiral centers in indane derivatives.

The general strategy for employing a chiral auxiliary in indane synthesis can be summarized as follows:

Covalent coupling of the chiral auxiliary to a suitable indane precursor, such as an indanone or a related substrate.

A diastereoselective transformation, such as alkylation, reduction, or a cycloaddition, where the auxiliary directs the formation of a new stereocenter.

Removal of the chiral auxiliary to afford the enantiomerically enriched indane derivative.

| Chiral Auxiliary | Application | Key Transformation | Reported Selectivity | Reference |

|---|---|---|---|---|

| (R)-Phenylglycine amide | Asymmetric synthesis of (S)-1-aminoindane from 1-indanone | Diastereoselective heterogeneous metal-catalyzed reduction of a ketimine | High (96% ee for the final product) | researchgate.net |

| Camphorsultam | General asymmetric synthesis (e.g., Michael additions) | Directs the stereoselective formation of new C-C or C-X bonds | High diastereoselectivity in various applications | wikipedia.org |

Asymmetric Hydrogenation Techniques for Chiral Indanones

Asymmetric hydrogenation is a highly efficient and atom-economical method for the enantioselective synthesis of chiral compounds from prochiral precursors. ajchem-b.com In the context of producing chiral indanes, the asymmetric hydrogenation of substituted indanones to chiral indanols is a key strategic step. These chiral indanols can then be further transformed into the desired indane derivatives. A variety of sophisticated catalyst systems have been developed for this purpose, often centered around precious metals like iridium, ruthenium, and rhodium, as well as more earth-abundant metals like manganese. ajchem-b.comrsc.orgrsc.org

Iridium-catalyzed asymmetric hydrogenation has emerged as a powerful tool. Systems employing chiral phosphine-oxazoline ligands with an iridium center have been shown to be effective for the hydrogenation of unfunctionalized exocyclic C=C bonds, yielding products with high enantioselectivity. researchgate.net While this specific example pertains to indenyl substrates, the underlying principles are applicable to the reduction of the carbonyl group in indanones. The choice of ligand is crucial for achieving high levels of stereocontrol. ajchem-b.comresearchgate.net

Ruthenium-based catalysts are also prominent in this field. For instance, the oxo-tethered Ru-catalyst (R,R)- or (S,S)-Ts-DENEB has demonstrated excellent performance in the asymmetric transfer hydrogenation (ATH) of ketonic substrates. rsc.org This catalyst has been successfully applied to the ATH of 3-aryl-1-indanones, leading to the formation of the corresponding cis-indanols with high diastereoselectivity and enantioselectivity. rsc.org Asymmetric transfer hydrogenation offers an alternative to using molecular hydrogen, employing other hydrogen sources instead. rsc.org

More recently, efforts have been directed towards the development of catalysts based on more sustainable and earth-abundant metals. Manganese catalysts featuring facially coordinating P,N,N ligands have been shown to effectively catalyze the enantioselective hydrogenation of imines derived from indanone derivatives. rsc.org This method allows for the direct synthesis of chiral amines from indanones via an in situ-generated imine, showcasing the expanding scope of asymmetric hydrogenation techniques. rsc.org

The general approach for the asymmetric hydrogenation of a substituted indanone involves the following:

Selection of a suitable chiral catalyst system, comprising a metal precursor and a chiral ligand.

The hydrogenation reaction, either using molecular hydrogen or a hydrogen donor in the case of transfer hydrogenation, under optimized conditions (pressure, temperature, solvent).

Isolation of the enantiomerically enriched indanol, which can be carried forward to synthesize the target chiral indane.

| Catalyst System | Substrate Type | Key Features | Reported Selectivity | Reference |

|---|---|---|---|---|

| Iridium with chiral phosphine-oxazoline ligands | Unfunctionalized exocyclic C=C bonds in indene (B144670) systems | High enantioselectivity for C=C bond reduction | Up to 98% ee | researchgate.net |

| (R,R)- or (S,S)-Ts-DENEB (Ru-catalyst) | 3-Aryl-1-indanones | Asymmetric Transfer Hydrogenation (ATH) | Excellent stereoselectivity (e.g., 99% ee) | rsc.org |

| Manganese with facially coordinating P,N,N ligands | Imines derived from indanone derivatives | Uses an earth-abundant metal catalyst | High enantioselectivity | rsc.org |

Elucidation of Reaction Mechanisms Pertaining to 1 Methyl 3 Phenylindan Formation and Reactivity

Mechanistic Investigations of Cyclization Reactions

The formation of the indan (B1671822) skeleton, a core feature of 1-methyl-3-phenylindan, is predominantly achieved through acid-catalyzed cyclization reactions. These processes, often a type of intramolecular Friedel-Crafts alkylation, are governed by the generation and subsequent reactivity of carbocation intermediates.

The synthesis of this compound from the dimerization of styrene (B11656) under acidic conditions serves as a classic example of indanogenesis involving carbocations. The mechanism is initiated by the protonation of the vinyl group of a styrene molecule by a strong acid, such as sulfuric acid, to generate a resonance-stabilized secondary benzylic carbocation. google.combyjus.commasterorganicchemistry.com This electrophilic intermediate is central to the entire formation process.

The stability of this benzylic carbocation is crucial, as it allows for subsequent reactions to occur rather than immediate quenching. The positive charge is delocalized into the adjacent aromatic ring, which accounts for its facile formation and relative stability compared to non-benzylic carbocations. chemistrysteps.com This carbocation then acts as the key electrophile that drives the subsequent dimerization and cyclization steps.

Once the initial dimeric carbocation is formed (as detailed in section 3.2), the final step is an intramolecular electrophilic aromatic substitution. The carbocation center on one part of the molecule attacks the electron-rich phenyl group of the other part, leading to the closure of the five-membered ring characteristic of the indane system. google.comgoogle.com This cyclization forms a new carbocation intermediate, a protonated indane structure (a Wheland intermediate), from which a proton is eliminated to restore aromaticity and yield the final neutral product. masterorganicchemistry.com

During these processes, skeletal rearrangements can occur, particularly if they lead to more stable carbocation intermediates. ukim.mk For instance, hydride shifts are common in carbocation chemistry and can influence the final structure of the product. google.com In the specific case of styrene dimerization leading to this compound, the reaction proceeds through a pathway that minimizes rearrangement to form the observed product structure. google.com

Mechanistic Studies of Dimerization Processes Yielding this compound

The most direct route to this compound is the dimerization of styrene. google.com This process is a subset of the broader field of cationic oligomerization of vinyl monomers.

Cationic polymerization is initiated by an electrophilic attack on the monomer, typically by a proton from an acid, to form a carbocation. vapourtec.comacs.org In the context of this compound formation from styrene, the initially formed benzylic carbocation is attacked by the nucleophilic double bond of a second styrene molecule. This "propagation" step forms a new, larger dimeric carbocation.

This dimeric carbocation can then either be quenched, add more monomer units (leading to higher oligomers or polymers), or undergo the intramolecular cyclization described in section 3.1.2 to form the indane ring. google.comgoogle.com Controlling the reaction conditions (e.g., temperature, catalyst concentration) is critical to favor the cyclodimerization pathway over linear dimerization or higher polymerization.

Research on the dimerization of the related α-methylstyrene has shown that temperature can be a decisive factor in product selectivity. At lower temperatures, the linear dimer is favored, whereas higher temperatures promote the intramolecular cyclization to yield the corresponding indane derivative, 1,1,3-trimethyl-3-phenylindan.

| Temperature (°C) | Conversion (%) | Selectivity for Linear Dimer (%) | Selectivity for Indane Dimer (%) |

|---|---|---|---|

| 60 | >92 | 93 | - |

| 170 | >92 | - | 100 |

This table is based on findings from studies on α-methylstyrene dimerization, which provides a model for the temperature-dependent cyclization behavior. libretexts.org

Electrophilic and Nucleophilic Reaction Pathways of the Indan Moiety

The this compound molecule possesses several reactive sites: two aromatic rings and two benzylic C-H bonds at positions 1 and 3 of the indane core.

Electrophilic Reaction Pathways: The two phenyl rings are susceptible to electrophilic aromatic substitution. A detailed study on the sulfonation of this compound using chlorosulfonic acid confirmed that substitution occurs on the aromatic nuclei, producing isomeric sulfonic acids. libretexts.org The positions of substitution (ortho, meta, para) on each ring are directed by the existing alkyl substituents. The fused benzene (B151609) ring is activated by the alkyl portions of the five-membered ring, while the pendant phenyl group is also activated by its alkyl substituent. acs.org Pyrolysis of the resulting potassium sulfonates leads to elimination, yielding a mixture of methyl phenylindenes. libretexts.org

Reactions at the Benzylic Positions: The C-H bonds at the C1 and C3 positions are benzylic and thus are sites of enhanced reactivity. chemistrysteps.comacs.org

Oxidation: Strong oxidizing agents can attack these positions. The oxidation of this compound has been studied, revealing that both the indane ring and the methyl group can be cleaved. The primary product isolated upon oxidation with chromic acid or nitric acid is o-benzoylbenzoic acid, along with byproducts like benzoic acid and anthraquinone. google.comlibretexts.org The formation of o-benzoylbenzoic acid indicates the cleavage of the five-membered ring.

| Oxidizing Agent | Major Product | Notable Byproducts | Reference |

|---|---|---|---|

| Chromic Acid | o-Benzoylbenzoic acid | Anthraquinone, Benzoic acid | libretexts.org |

| Nitric Acid (30% at 220°C) | o-Benzoylbenzoic acid | - | google.com |

Halogenation: Radical halogenation, for instance with N-bromosuccinimide (NBS), is a characteristic reaction of benzylic positions, leading to the selective formation of benzylic bromides. This would introduce a bromine atom at the C1 and/or C3 position, creating a versatile intermediate.

Nucleophilic Reaction Pathways: The parent molecule, this compound, does not have obvious sites for nucleophilic attack. However, its derivatives can undergo such reactions. For example, a benzylic bromide derivative formed via NBS halogenation would readily undergo SN1 or SN2 reactions with various nucleophiles. chemistrysteps.com Furthermore, treatment with a strong base could potentially deprotonate one of the benzylic positions to form a resonance-stabilized benzylic carbanion, which itself is a powerful nucleophile capable of reacting with various electrophiles. acs.org

Advanced Spectroscopic Probing of Reaction Kinetics and Intermediates

The study of the complex reaction mixtures and transient intermediates involved in the formation of this compound relies heavily on advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are indispensable for the structural elucidation of the final products and for differentiating between isomers, such as the linear and cyclic dimers of styrene and its derivatives. vapourtec.comacs.org

Mass Spectrometry (MS): MS, often coupled with Gas Chromatography (GC-MS), is used to identify the components in the product mixture and confirm the molecular weight of the dimers and oligomers formed.

Chromatography: Gel Permeation Chromatography (GPC) is employed to separate the oligomers based on their molecular weight, allowing for the analysis of the molecular weight distribution of the reaction products. Preparative column chromatography is used to isolate pure samples of the different isomers for detailed characterization.

In-situ Spectroscopy: Techniques like in-situ Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy have been used to monitor the kinetics of cationic polymerization of styrene in real-time, providing valuable data on reaction rates and mechanisms.

UV-Visible Spectroscopy: This technique has been used to study the ultraviolet absorption characteristics of this compound and its derivatives, aiding in confirming its structure and differentiating it from unsaturated isomers. libretexts.org

These analytical methods provide the crucial data needed to understand the kinetics, determine product distributions, and propose detailed reaction mechanisms for the formation and reactivity of this compound.

Advanced Spectroscopic Characterization and Structural Analysis of 1 Methyl 3 Phenylindan

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1-methyl-3-phenylindan, especially in assigning the relative stereochemistry of the cis and trans isomers. The distinction between these diastereomers is made possible by analyzing the chemical shifts and coupling constants in both ¹H and ¹³C NMR spectra.

In ¹H NMR, the spatial relationship between the methyl group at the C1 position and the phenyl group at the C3 position influences the magnetic environment of the protons. This results in distinct chemical shifts and coupling patterns for the cis and trans isomers. For instance, in cis-1,2-disubstituted indanes, the torsional angle between the substituents is smaller than in the trans epimer, leading to observable differences in proton-proton coupling constants (³J). cdnsciencepub.com The analysis of these coupling constants, often with the aid of two-dimensional NMR techniques like COSY (Correlation Spectroscopy), allows for an unambiguous assignment of the stereochemistry. uni-regensburg.de

Similarly, ¹³C NMR provides crucial information. The steric compression between the substituents in the cis isomer leads to a shielding effect, causing the signals for the C1 and C3 carbons, as well as the methyl carbon, to appear at a higher field (lower ppm value) compared to the less-hindered trans isomer. cdnsciencepub.com This "gauche effect" is a reliable indicator for stereochemical assignment in substituted cyclopentane-type ring systems like indan (B1671822). cdnsciencepub.com

Table 1: Representative NMR Data for Substituted Indanes

| Isomer | Nucleus | Chemical Shift Range (ppm) | Key Coupling Constants (Hz) |

| cis | ¹H | Protons on C1 and C3 are often shielded | Smaller ³J values between vicinal protons on C1 and C2 |

| trans | ¹H | Protons on C1 and C3 are often deshielded | Larger ³J values between vicinal protons on C1 and C2 |

| cis | ¹³C | C1, C3, and methyl carbons are shielded (upfield shift) | N/A |

| trans | ¹³C | C1, C3, and methyl carbons are deshielded (downfield shift) | N/A |

Note: Specific values can vary based on solvent and other substituents.

Dynamic NMR (DNMR) is a specialized NMR technique used to study the conformational dynamics of molecules. numberanalytics.com For this compound, the five-membered cyclopentane (B165970) ring is not planar and exists in a dynamic equilibrium between different puckered conformations, typically envelope or twist forms.

By recording NMR spectra at variable temperatures, DNMR can be used to investigate the energy barriers associated with this ring-puckering process. At low temperatures, the interconversion between conformers may be slow on the NMR timescale, resulting in separate signals for the axial and equatorial protons of the CH₂ group and distinct signals for each conformer. As the temperature increases, the rate of interconversion accelerates. When the rate becomes fast enough, the separate signals broaden and eventually coalesce into a single, time-averaged signal. orientjchem.org

The temperature at which coalescence occurs can be used to calculate the free energy of activation (ΔG‡) for the conformational change, providing quantitative insight into the flexibility of the indan ring system. orientjchem.org These studies reveal how the steric bulk and electronic properties of the methyl and phenyl substituents influence the conformational preferences and the energy landscape of the molecule.

Mass Spectrometry for Molecular Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. scienceready.com.au For this compound (C₁₆H₁₆), the molecular weight is approximately 208.30 g/mol . nih.gov

In a typical electron ionization (EI) mass spectrum, this compound would exhibit a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 208. The fragmentation of the molecular ion is dictated by the stability of the resulting carbocations and neutral fragments. Key fragmentation pathways include:

Loss of a methyl group (•CH₃): Cleavage of the C1-CH₃ bond results in a prominent fragment ion at m/z 193 [M-15]⁺. This is often a favorable pathway due to the formation of a stable secondary benzylic carbocation.

Benzylic cleavage: Fission of the C-C bond adjacent to the phenyl group can lead to various fragment ions.

Retro-Diels-Alder (RDA) reaction: Although less common for this specific structure, RDA-type cleavage of the five-membered ring could occur, leading to characteristic fragments.

The analysis of these fragmentation patterns helps to confirm the connectivity of the molecule. scienceready.com.aulibretexts.org High-resolution mass spectrometry can provide the exact mass of the ions, allowing for the determination of their elemental composition and further confirming the structure. smolecule.com

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment | Formula of Lost Neutral |

| 208 | Molecular Ion [M]⁺ | N/A |

| 193 | [M - CH₃]⁺ | •CH₃ |

| 131 | [M - C₆H₅]⁺ | •C₆H₅ |

| 115 | Tropylium ion or related fragment | C₇H₉ |

| 91 | Benzyl cation [C₇H₇]⁺ | C₉H₉ |

Note: The relative intensities of these peaks depend on the ionization energy and the specific isomer.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups and molecular structure based on the vibrations of chemical bonds. uc.edu These two methods are often complementary, as some vibrational modes may be strong in IR and weak or absent in Raman, and vice versa, depending on the change in dipole moment (IR) or polarizability (Raman) during the vibration. mt.com

For this compound, the spectra would be characterized by the following key absorption bands:

Aromatic C-H Stretching: Typically observed in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The methyl (CH₃) and methylene (B1212753) (CH₂) groups exhibit symmetric and asymmetric stretches in the 2960-2850 cm⁻¹ region. uc.edunaturalspublishing.com

Aromatic C=C Stretching: The phenyl rings show characteristic absorptions in the 1600-1450 cm⁻¹ range.

Aliphatic C-H Bending: The scissoring vibration of the CH₂ group and the bending vibrations of the CH₃ group appear around 1465 cm⁻¹ and 1375 cm⁻¹, respectively. uc.edu

Out-of-Plane C-H Bending: Strong bands in the 900-675 cm⁻¹ region can indicate the substitution pattern on the aromatic rings.

While IR spectroscopy is particularly useful for identifying polar functional groups, Raman spectroscopy is often more sensitive to the non-polar carbon-carbon bonds that form the backbone of the indan and phenyl rings. spectroscopyonline.com

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Method |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H Stretch | 2960 - 2850 | IR, Raman |

| Aromatic C=C Stretch | 1600 - 1450 | IR, Raman |

| CH₂/CH₃ Bending | 1465 - 1375 | IR |

| Aromatic C-H Out-of-Plane Bend | 900 - 675 | IR |

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. msu.edu The chromophores in this compound are the two phenyl groups.

The UV-Vis spectrum is expected to show absorptions characteristic of substituted benzene (B151609) rings. These arise from π → π* electronic transitions. Typically, two main absorption bands are observed for phenyl groups:

An intense band (the E₂-band) around 200-220 nm.

A less intense, structured band (the B-band) around 250-270 nm, which arises from a symmetry-forbidden transition.

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. isric.org This technique provides precise information on bond lengths, bond angles, and torsional angles, allowing for an unambiguous determination of the stereochemistry (cis or trans) and the exact conformation of the molecule in the crystal lattice. retsch.com

An XRD analysis of this compound would reveal:

The relative orientation of the methyl and phenyl substituents on the indan core.

The puckering of the five-membered ring (e.g., envelope or twist conformation). researchgate.net

The dihedral angle between the two phenyl rings. researchgate.net

Intermolecular interactions, such as van der Waals forces or π-stacking, that govern the crystal packing.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are essential for the separation of the cis and trans isomers of this compound and for assessing the purity of synthesized samples.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. nih.gov Using an appropriate capillary column (e.g., with a non-polar or medium-polarity stationary phase), the cis and trans isomers can be separated based on differences in their boiling points and interactions with the stationary phase. The isomer with the lower boiling point or weaker interaction will elute first. GC coupled with a mass spectrometer (GC-MS) is a particularly powerful combination, providing both separation and structural identification of the isomers. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is another valuable technique for the separation and purification of the isomers. google.com Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water), is commonly employed. google.com The separation is based on the differential partitioning of the isomers between the stationary and mobile phases. The more polar isomer will typically have a shorter retention time. HPLC is also advantageous for preparative-scale separations to isolate pure isomers for further study.

Computational Chemistry and Theoretical Investigations of 1 Methyl 3 Phenylindan

Density Functional Theory (DFT) Applications in Electronic Structure Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic properties of molecules. irjweb.com This method is favored for its balance of accuracy and computational efficiency, making it well-suited for a molecule the size of 1-methyl-3-phenylindan. semanticscholar.org DFT calculations are used to determine the optimized molecular geometry, electronic distribution, and other key quantum chemical parameters by approximating the exchange-correlation energy, a complex component of electron-electron interactions.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in understanding a molecule's chemical reactivity and electronic properties. researchgate.netnih.gov The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. semanticscholar.org

For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can predict the energies of these orbitals. derpharmachemica.comresearchgate.net The HOMO is expected to be localized primarily on the electron-rich phenyl and indane aromatic rings, while the LUMO would represent the lowest energy region to accept an electron. The calculated energy gap provides insight into the molecule's potential for participating in electronic transitions and chemical reactions.

Table 1: Illustrative Frontier Orbital Energies for this compound This table presents hypothetical, yet plausible, data for this compound as would be obtained from a DFT calculation (e.g., B3LYP/6-311++G(d,p)) to illustrate the typical output of such an analysis. Specific experimental or computational values for this exact compound are not readily available in published literature.

| Parameter | Energy (eV) | Description |

| EHOMO | -6.15 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -0.98 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.17 | Indicates high kinetic stability |

DFT calculations are a powerful tool for predicting the vibrational spectra (Infrared and Raman) of molecules. By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies can be obtained. These theoretical frequencies correspond to specific molecular motions, such as bond stretching, bending, and torsional movements.

For this compound, this analysis allows for the assignment of characteristic vibrational modes. Key predicted frequencies would include the aromatic C-H stretching of the phenyl and indane rings, aliphatic C-H stretching of the methyl and methylene (B1212753) groups, and various ring puckering and deformation modes. derpharmachemica.com While raw calculated frequencies are often systematically higher than experimental values, they can be corrected using empirical scaling factors to achieve excellent agreement with experimental data.

Table 2: Illustrative Predicted Vibrational Frequencies for this compound This table shows representative theoretical vibrational frequencies for key functional groups in this compound. Such data is generated via DFT calculations and aids in the interpretation of experimental IR and Raman spectra.

| Vibrational Mode | Functional Group | Predicted Frequency (cm-1) | Expected Experimental Range (cm-1) |

| C-H Stretch (Aromatic) | Phenyl & Benzene (B151609) Rings | 3080 - 3030 | 3100 - 3000 |

| C-H Stretch (Asymmetric) | -CH3 | 2995 | 3000 - 2985 |

| C-H Stretch (Symmetric) | -CH2- | 2920 | 2935 - 2915 |

| C=C Stretch | Aromatic Rings | 1605, 1490, 1450 | 1625 - 1430 |

| C-H Bend (in-plane) | Aromatic Rings | 1150, 1070 | 1300 - 1000 |

Ab Initio and Semi-Empirical Methods for Quantum Chemical Properties

Beyond DFT, other quantum chemical methods offer different levels of theory for property prediction.

Ab Initio Methods: These methods, meaning "from first principles," solve the Schrödinger equation without using empirical parameters, relying only on fundamental physical constants. wikipedia.org The Hartree-Fock (HF) method is the simplest ab initio approach, but it neglects a portion of electron correlation. wikipedia.org More advanced (post-Hartree-Fock) methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD) provide higher accuracy by systematically including electron correlation, but at a significantly greater computational expense. wikipedia.orgmontana.edu These are often used as benchmarks for less costly methods.

Semi-Empirical Methods: These methods are based on the Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to simplify calculations. wikipedia.orgscispace.com Methods like AM1 and PM3 are much faster than DFT or ab initio calculations, making them suitable for very large molecules or for preliminary, high-throughput screening of conformational space. wikipedia.org However, their accuracy is dependent on the molecule being computationally similar to those in the database used for parameterization. wikipedia.org

For this compound, semi-empirical methods could be used for an initial, rapid conformational analysis, while high-level ab initio calculations could provide benchmark energies for the most stable conformers identified.

Molecular Electron Density Theory (MEDT) for Mechanistic Elucidation

Molecular Electron Density Theory (MEDT) is a modern framework for analyzing chemical reactivity and reaction mechanisms. mdpi.com Unlike theories that focus on molecular orbitals, MEDT posits that changes in the electron density distribution govern chemical reactions. By analyzing the topology of the Electron Localization Function (ELF), MEDT provides a detailed picture of bond formation and cleavage as a reaction progresses. mdpi.comrsc.org

In the context of a hypothetical reaction involving this compound (e.g., oxidation, electrophilic substitution), MEDT would be applied to elucidate the mechanism. By analyzing the electron density of the transition state structure, one could determine whether the reaction is concerted or stepwise and precisely map out the sequence of bond-forming and breaking events. rsc.org This provides a more nuanced and physically intuitive understanding of the reaction pathway.

Prediction of Reactivity and Stability Parameters

The energies of the frontier molecular orbitals (HOMO and LUMO) obtained from DFT or other quantum chemical calculations can be used to compute a range of global reactivity descriptors. irjweb.comresearchgate.net These parameters quantify the molecule's stability, electronegativity, and susceptibility to chemical attack.

Key reactivity and stability parameters include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons ( (I+A)/2 ).

Chemical Hardness (η): A measure of resistance to change in electron distribution ( (I-A)/2 ). Hard molecules have a large HOMO-LUMO gap. semanticscholar.org

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the environment ( χ²/2η ).

Table 3: Illustrative Reactivity and Stability Parameters for this compound This table contains values derived from the illustrative HOMO/LUMO energies in Table 1. It demonstrates how computational data is translated into widely used indices of chemical reactivity.

| Parameter | Formula | Illustrative Value (eV) | Interpretation |

| Ionization Potential (I) | -EHOMO | 6.15 | Energy needed to remove an electron |

| Electron Affinity (A) | -ELUMO | 0.98 | Energy released upon gaining an electron |

| Electronegativity (χ) | (I+A)/2 | 3.565 | Overall electron-attracting tendency |

| Chemical Hardness (η) | (I-A)/2 | 2.585 | High value indicates high stability |

| Chemical Softness (S) | 1/η | 0.387 | Low value indicates low reactivity |

| Electrophilicity Index (ω) | χ²/(2η) | 2.456 | Measures capacity to accept electrons |

Conformational Landscape Analysis and Energy Minima

This compound is a non-rigid molecule with several degrees of conformational freedom. The five-membered indane ring is not planar and can adopt different puckered conformations (envelope or twist forms). Furthermore, rotation around the single bond connecting the phenyl group to the indane ring creates additional conformers.

Computational chemistry allows for a thorough exploration of this conformational landscape to identify the stable, low-energy structures, known as local energy minima. nih.gov A conformational search can be performed using molecular mechanics or faster semi-empirical methods, followed by geometry optimization and energy calculation of the most promising candidates using a more accurate method like DFT. researchgate.net This analysis can distinguish between cis and trans isomers (where the methyl and phenyl groups are on the same or opposite sides of the indane ring, respectively) and determine their relative stabilities. The results are crucial for understanding which shape the molecule is most likely to adopt under given conditions.

Table 4: Illustrative Conformational Analysis of this compound This table presents a hypothetical energy landscape for the cis and trans diastereomers of this compound, illustrating how computational methods can predict the most stable molecular structure.

| Conformer | Relative Orientation | Relative Energy (kcal/mol) | Population at 298 K (%) |

| trans-1 | Phenyl (equatorial-like), Methyl (equatorial-like) | 0.00 | ~95 |

| cis-1 | Phenyl (equatorial-like), Methyl (axial-like) | 2.15 | ~3 |

| trans-2 | Phenyl (axial-like), Methyl (axial-like) | 2.80 | ~1 |

| cis-2 | Phenyl (axial-like), Methyl (equatorial-like) | 3.50 | <1 |

Research on Functionalized 1 Methyl 3 Phenylindan Derivatives and Analogs

Synthesis and Characterization of Novel Substituted 1-Methyl-3-phenylindan Derivatives

The synthesis of this compound itself can be achieved through methods such as the acid-catalyzed dimerization of styrene (B11656). orgsyn.org A common procedure involves reacting styrene with a cooled solution of sulfuric acid in water, followed by heating under reflux. orgsyn.org Modifications to this general procedure, such as the two-step addition of sulfuric acid, are employed to minimize the formation of higher polymers. orgsyn.org The resulting this compound can then be purified by distillation under reduced pressure. orgsyn.org

Another synthetic route involves the treatment of dimeric styrene with aqueous sulfuric acid or the hydrogenation of 1-methyl-3-phenyl-Δ2-indene. orgsyn.org Furthermore, α-methylstyrene can be converted to 1,1,3-trimethyl-3-phenylindane using a similar acid-catalyzed dimerization process. orgsyn.orggoogle.comgoogle.com Research has also explored the use of heteropoly acids or supported heteropoly acids as catalysts for the synthesis of 1,3,3-trimethyl-1-phenylindane from α-methylstyrene, touting benefits such as short reaction times and high conversion rates. google.com

The synthesis of functionalized derivatives often starts from substituted precursors. For instance, 1-methyl-3-(o-chloro)-phenylindan and 1-methyl-3-(o-chloro)-phenyl-7-chloroindan have been synthesized through a reaction involving phosphoric acid and phenothiazine. prepchem.com The synthesis of various indanone derivatives, which can serve as precursors to substituted indans, has been extensively reviewed, with methods including the cyclization of carboxylic acids and annulation reactions. beilstein-journals.org

The characterization of these novel derivatives involves a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for elucidating the structure and stereochemistry of the synthesized compounds. nih.gov For example, in the characterization of thiopyrane derivatives of indane, the ¹H NMR spectrum showed a specific signal for the NH₂ group, while the IR spectrum revealed the presence of ketonic and NH₂ groups. nih.gov Mass spectrometry is used to confirm the molecular weight of the compounds. researchgate.net

Table 1: Examples of Synthesized this compound Derivatives and Related Compounds

| Compound Name | Starting Materials | Synthetic Method | Reference |

| This compound | Styrene, Sulfuric Acid | Acid-catalyzed dimerization | orgsyn.org |

| 1,1,3-Trimethyl-3-phenylindane | α-Methylstyrene | Acid-catalyzed dimerization | orgsyn.orggoogle.com |

| 1-Methyl-3-(o-chloro)-phenylindan | Phosphoric acid, Phenothiazine | Acid-catalyzed reaction | prepchem.com |

| Indene (B144670) Amino Acid Derivatives | 1,2-bis(bromomethyl)benzene, Ethyl isocyanoacetate | Multi-step synthesis involving condensation and hydrolysis | acs.org |

| Indenopyrazole Derivatives | Indandione, Electrophilic and Nucleophilic Reagents | Cyclo-condensation reactions | nih.gov |

Stereoisomeric Studies of Substituted Indans

The this compound core contains chiral centers, leading to the existence of stereoisomers. ontosight.ai The relative orientation of the methyl and phenyl groups (cis or trans) significantly influences the molecule's three-dimensional shape and, consequently, its physical, chemical, and biological properties. ontosight.ai The cis configuration, where the methyl and phenyl groups are on the same side of the indane ring, is a common stereoisomer studied. ontosight.ai

The separation and characterization of these stereoisomers are critical for understanding their distinct properties. Chiral separation techniques, such as chiral chromatography, are employed to resolve racemic mixtures into their individual enantiomers. nih.govgoogle.com Diastereomers, which have different physical properties, can sometimes be separated by classical methods like fractional crystallization or achiral liquid chromatography. nih.gov

The study of stereoisomers is particularly important in medicinal chemistry, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. nih.gov For example, in studies of piperazino-indane derivatives, the separation of cis and trans racemates was achieved through fractional crystallization of their salts, with the solubility differing between the isomers. researchgate.net

Recent studies on chiral methyl-substituted aryl piperazinium compounds have demonstrated that stereoisomers can exhibit distinct selectivity for different nicotinic acetylcholine (B1216132) receptors. nih.gov This highlights the importance of stereoisomeric resolution in the development of selective receptor modulators. While specific stereoisomeric studies on this compound are not extensively detailed in the provided results, the principles of chiral separation and the significance of stereoisomerism in related indane structures are well-established.

Table 2: Techniques for Chiral Separation

| Technique | Principle | Application Example | Reference |

| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. | Separation of the four stereoisomers of Methyl Jasmonate using Methyl-beta-cyclodextrin as a mobile phase additive. | mappingignorance.org |

| Fractional Crystallization | Separation of diastereomeric salts based on differences in solubility. | Separation of cis and trans-racemates of piperazino derivatives. | researchgate.net |

| Enzymatic Resolution | Selective enzymatic degradation of one enantiomer in a racemic mixture. | Resolution of α-methyl-L-dopa. | nih.gov |

Structure-Activity Relationship (SAR) Investigations for Molecular Interactions

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule, such as a this compound derivative, relates to its biological activity. nih.gov These studies involve systematically modifying the molecular structure and observing the effect on its interaction with a biological target, such as a receptor or enzyme.

For indane derivatives, SAR studies have been conducted to explore their potential as therapeutic agents. For instance, the SAR of 4,7-dimethoxy indane derivatives has been investigated in the context of dopamine (B1211576) receptors. nih.gov In the development of inhibitors for enzymes like monoamine oxidase B (MAO-B), SAR studies on 1-methyl-3-phenylpyrrole derivatives, which are structurally related to indans, revealed that the potency of inhibition is influenced by the electronic and steric properties of substituents on the phenyl ring. researchgate.net Specifically, electron-withdrawing substituents with significant steric bulk tended to enhance inhibitory potency. researchgate.net

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, are often employed in SAR investigations. These models attempt to correlate physicochemical properties of molecules with their biological activities. For example, a 3D-QSAR study on aryl amine derivatives as lumazine (B192210) synthase inhibitors showed a positive correlation of electronic descriptors with antifungal activity. arabjchem.org Similarly, SAR studies on citalopram (B1669093) analogues, which share some structural features with phenyl-substituted cyclic compounds, have been crucial in characterizing the binding site of the serotonin (B10506) transporter. researchgate.net

Table 3: Key Findings from SAR Studies of Indan-Related Compounds

| Compound Class | Biological Target | Key SAR Findings | Reference |

| 1-Methyl-3-phenylpyrroles | Monoamine oxidase B (MAO-B) | Inhibition potency is dependent on the steric and electronic properties of substituents on the phenyl ring. | researchgate.net |

| 3-Methyl-1-phenyl-2-pyrazolin-5-one (Edaravone) | Lipid peroxidation | Lipophilic substituents are crucial for inhibitory activity. | nih.gov |

| N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine Conjugates | Mycobacterium tuberculosis | Lipophilic substituents at the 4-(substituted)phenylpiperazin-1-ium-1-yl moiety improved in vitro activity. | mdpi.com |

Bio-Mimetic and Pharmacophore Design Utilizing the Indan (B1671822) Scaffold

The indan scaffold is a valuable starting point for bio-mimetic and pharmacophore design due to its rigid structure and the ability to introduce diverse functional groups in a defined spatial orientation. Bio-mimetic design aims to create molecules that mimic the structure and function of natural biological molecules or systems. nih.govnih.gov

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for a molecule's biological activity. researchgate.netresearchgate.netappconnect.innih.gov This model can then be used to design new molecules with improved potency and selectivity. For instance, pharmacophore models have been developed for various classes of compounds, identifying key features like hydrogen bond donors, acceptors, and hydrophobic regions that are crucial for their activity. arabjchem.orgresearchgate.netnih.gov

The indan framework can be incorporated into scaffolds designed for tissue engineering. mdpi.com Biomimetic scaffolds aim to replicate the natural extracellular matrix, providing a suitable environment for cell growth, adhesion, and differentiation. nih.govmdpi.com These scaffolds can be fabricated using techniques like 3D printing and electrospinning, allowing for precise control over their architecture and properties. iitb.ac.inresearchgate.net While direct examples of this compound in biomimetic scaffolds are not prominent in the search results, the general principles of using rigid chemical scaffolds in biomimetic design are well-established. The indan structure could serve as a core element in the design of novel biomaterials or as a fragment in pharmacophore-based drug design.

Table 4: Pharmacophore Modeling Approaches

| Study Focus | Key Pharmacophoric Features Identified | Modeling Software/Technique | Reference |

| Pim kinase inhibitors | Hydrogen bond acceptor, hydrophobic groups, ring substitution features | PHASE module of Schrodinger suite | researchgate.net |

| 15-LOX inhibitors | Aromatic ring, hydrogen bond acceptor | PHASE | researchgate.net |

| Lumazine synthase inhibitors | Hydrogen bond donor, hydrophobic interaction groups | Vlife 3.5 | arabjchem.org |

| Sodium hydrogen exchanger inhibitors | Acceptor sites, donor atoms, hydrophobic region | Genetic Algorithm Similarity Program (GASP) | nih.gov |

Investigation of Indan Derivatives in Materials Science Contexts

The unique structural and electronic properties of indane derivatives make them attractive candidates for applications in materials science. ontosight.aiontosight.ai Research in this area has explored the use of indan-based structures in the development of advanced polymers and other materials.

One notable application is in the creation of high-performance gas separation membranes. acs.orgresearchgate.net Polyacetylenes containing polymethylated indan groups have been synthesized and shown to exhibit exceptionally high gas permeability, in some cases surpassing the most permeable polymers previously known. acs.org These polymers are typically soluble in common organic solvents and possess high thermal stability, making them suitable for forming robust membranes. acs.orgresearchgate.net The introduction of bulky groups like tetramethylindan into the polymer structure is a key factor in achieving high gas permeability. acs.org

Indan derivatives have also been investigated as additives in other materials. For example, 1,1,3-trimethyl-3-phenylindan has been studied as a luminescent additive in plastic scintillators based on poly(methyl methacrylate). researchgate.net In a different application, alkyl-substituted 3-phenylindans have been used in dye-containing microcapsules. google.com These examples highlight the versatility of the indan scaffold in tuning the properties of materials for specific technological applications.

Table 5: Applications of Indan Derivatives in Materials Science

| Indan Derivative | Application | Key Properties/Findings | Reference |

| Polymethylated indan-containing polyacetylenes | Gas separation membranes | Extremely high gas permeability, high thermal stability. | acs.orgresearchgate.net |

| 1,1,3-Trimethyl-3-phenylindan | Luminescent additive in plastic scintillators | Luminescence and scintillation properties studied in poly(methyl methacrylate). | researchgate.net |

| Alkyl-substituted 3-phenylindans | Dye-containing microcapsules | Utilized as a component in microencapsulation technology. | google.com |

Advanced Applications of 1 Methyl 3 Phenylindan in Chemical Research

Mechanistic Probing of Biological Interactions

Insights into General Biological Activities at a Molecular Level

The 1-methyl-3-phenylindan scaffold serves as a foundational structure for a variety of compounds that have been investigated for their interactions with key biological targets at the molecular level. While research on the parent compound, this compound, provides a basis for understanding its structure, detailed molecular studies have often focused on its derivatives to explore and optimize specific biological activities. ontosight.aiacs.orgresearchgate.netacs.org The biological potential of this chemical family is primarily centered on its interactions with enzymes and neurotransmitter receptors. nih.govgoogle.com

The core structure, featuring a phenyl group attached to the indane framework, provides a lipophilic character that can facilitate interactions with biological targets. ontosight.ai The specific stereochemistry of compounds like cis-1-methyl-3-phenylindan, where the methyl and phenyl groups are on the same side of the cyclopentane (B165970) ring, is a critical factor that influences their physical, chemical, and ultimately, their biological properties and interactions within biological systems. ontosight.ai

Research into structurally similar compounds and derivatives of this compound has revealed specific activities at the molecular level, particularly in the context of enzyme inhibition and receptor modulation. These findings provide insights into the potential molecular targets for the this compound structure itself.

Enzyme Inhibition

A significant area of investigation for compounds structurally related to this compound is their role as enzyme inhibitors. Notably, analogues such as 1-methyl-3-phenyl-3-pyrrolines have been identified as selective substrates for monoamine oxidase B (MAO-B). nih.gov Research has shown that the oxidation products of these pyrroline (B1223166) derivatives act as reversible, competitive inhibitors of the MAO-B enzyme. nih.gov

The potency of this inhibition was found to be highly dependent on the nature of the substituents on the phenyl ring. Specifically, electron-withdrawing substituents with significant steric bulk at the C-4 position of the phenyl ring were shown to enhance the inhibitory potency against MAO-B. nih.gov For example, 1-methyl-3-(4-trifluoromethylphenyl)pyrrole was found to be a potent inhibitor with a dissociation constant (Ki) of 1.30 µM, whereas the unsubstituted 1-methyl-3-phenylpyrrole was significantly less potent, with a Ki value of 118 µM. nih.gov These findings highlight the importance of the 3-phenyl group in molecular interactions with the enzyme's active site and suggest that the this compound scaffold could be a valuable template for designing MAO-B inhibitors.

Furthermore, certain derivatives of 3-phenylindan have been identified as inhibitors of cytochrome P450 2D6 (CYP2D6), a crucial enzyme in drug metabolism. google.com This indicates that the indane structure can interact with the active sites of various enzymes, a property that is highly relevant in medicinal chemistry research.

Receptor Binding Affinity

The this compound framework is a key component in compounds designed to interact with central nervous system receptors. Derivatives incorporating a piperazine (B1678402) moiety, known as 1-piperazino-3-phenylindans, have been shown to possess high binding affinity for dopamine (B1211576) D1 and D2 receptors, as well as serotonin (B10506) 5-HT2 receptors. google.comacs.org

For instance, specific trans-isomers of chlorinated 3-phenylindan derivatives have been developed that act as antagonists at both dopamine (D1 and D2) and serotonin (5-HT2A) receptors. google.com The affinity for these receptors is a critical molecular initiating event that suggests potential applications in neuroscience research. The table below summarizes the observed molecular activities of various derivatives based on the 3-phenylindan scaffold.

| Derivative Class | Molecular Target | Observed Molecular Activity | Reference |

|---|---|---|---|

| 1-Methyl-3-phenyl-3-pyrrolines (Analogue) | Monoamine Oxidase B (MAO-B) | Reversible competitive inhibition by oxidation products. | nih.gov |

| 1-Piperazino-3-phenylindans | Dopamine D1 Receptor | High binding affinity; Antagonism. | google.com |

| 1-Piperazino-3-phenylindans | Dopamine D2 Receptor | High binding affinity; Antagonism. | google.com |

| 1-Piperazino-3-phenylindans | Serotonin 5-HT2A Receptor | High binding affinity; Antagonism. | google.com |

| trans-1(6-chloro-3-phenylindan-1-yl)-3,3-dimethylpiperazine | Cytochrome P450 2D6 (CYP2D6) | Inhibition. | google.com |

These studies collectively indicate that the this compound core structure is a versatile scaffold for interacting with specific proteins at a molecular level. The nature of this interaction can be finely tuned by chemical modifications, leading to selective inhibition of enzymes or potent binding to neurotransmitter receptors.

Emerging Research Frontiers and Future Perspectives for 1 Methyl 3 Phenylindan Studies

Integration of Artificial Intelligence and Machine Learning in Indan (B1671822) Research

The application of artificial intelligence (AI) and machine learning (ML) is an emerging frontier with the potential to revolutionize research on indan derivatives, including 1-methyl-3-phenylindan. While direct AI/ML studies on this compound are not yet prevalent in publicly available research, the broader application of these technologies in chemical synthesis and drug discovery provides a clear roadmap for future investigations.

AI and ML can significantly accelerate the discovery and optimization of synthetic routes for indan compounds. samipubco.com Machine learning models can be trained on vast datasets of chemical reactions to predict reaction outcomes, suggest optimal conditions, and even propose novel synthetic pathways that are more efficient and sustainable. samipubco.comechemi.com For instance, AI algorithms can analyze complex reaction networks to identify the most promising routes for the functionalization of the indan core, a key step in creating diverse derivatives for various applications. researchgate.net

In the context of medicinal chemistry, where indan derivatives have shown significant promise, AI and ML can play a crucial role in drug discovery and development. researchgate.netajrconline.org These technologies can analyze structure-activity relationships (SAR) to predict the biological activity of novel this compound analogs. researchgate.net By screening virtual libraries of compounds, AI can identify candidates with high potential for specific therapeutic targets, thereby reducing the time and cost associated with traditional high-throughput screening. samipubco.com Furthermore, ML models can predict pharmacokinetic and pharmacodynamic properties, aiding in the design of drug candidates with improved efficacy and safety profiles. samipubco.com

The integration of AI is also poised to enhance our understanding of the fundamental properties of indan compounds. Computational chemistry, powered by machine learning, can provide deeper insights into molecular conformations and interactions, which are critical for understanding their biological activity and material properties. acs.org As the field of AI in chemistry matures, its application to the study of this compound and its derivatives is expected to unlock new possibilities in synthesis, drug discovery, and materials science. unl.edu

Sustainable Synthesis and Green Chemistry Approaches

The principles of green chemistry are increasingly influencing the synthesis of complex organic molecules, including this compound and its derivatives. echemi.com The focus is on developing environmentally friendly methods that minimize waste, reduce the use of hazardous substances, and improve energy efficiency. chemicals.gov.in

Traditional methods for indanone synthesis, a related class of compounds, often involve hazardous reagents and produce significant waste. preprints.org Recent research has explored greener alternatives, such as the use of safer solvents and catalyst-free conditions. bohrium.comresearchgate.net For example, the use of 4-methyltetrahydropyran (4-MeTHP) as a green solvent has been investigated for Nazarov cyclization reactions to produce indanones, demonstrating a more sustainable approach despite potentially lower yields compared to traditional methods. preprints.org

Catalyst-free, one-pot multicomponent reactions under neat or aqueous conditions represent another significant advancement in the green synthesis of indan derivatives. bohrium.com These methods offer advantages such as simplified procedures, reduced solvent usage, and easier product isolation. The development of reusable catalysts, such as heteropoly acids, also aligns with the principles of green chemistry by allowing for multiple reaction cycles without significant loss of activity. google.comresearchgate.net For instance, the catalytic synthesis of 1,3,3-trimethyl-1-phenylindane using a heteropoly acid catalyst has been described as a simple green process with a high conversion rate and yield. google.com

Furthermore, the use of microwave irradiation and ultrasonic irradiation are being explored as energy-efficient alternatives to conventional heating methods in the synthesis of related heterocyclic compounds. bohrium.comresearchgate.net These techniques can often lead to shorter reaction times and improved yields. researchgate.net As the demand for sustainable chemical manufacturing grows, the development and adoption of these green chemistry approaches will be crucial for the future production of this compound and other valuable indan-based compounds. researchgate.net

Novel Catalyst Development for Indan Functionalization

The development of novel and efficient catalysts is a key driver of innovation in the synthesis and functionalization of indan frameworks. researchgate.net A significant area of research focuses on transition-metal-catalyzed C-H functionalization, which allows for the direct modification of the indan core, offering a more atom- and step-economical approach compared to traditional methods. nih.govnih.gov